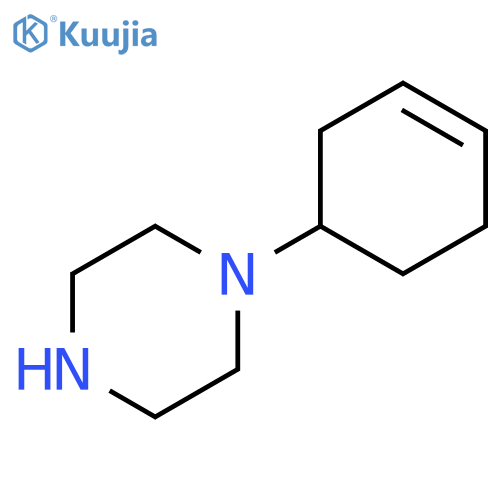

Cas no 1482242-69-2 (1-(cyclohex-3-en-1-yl)piperazine)

1-(cyclohex-3-en-1-yl)piperazine 化学的及び物理的性質

名前と識別子

-

- Piperazine, 1-(3-cyclohexen-1-yl)-

- 1-(Cyclohex-3-en-1-yl)piperazine

- CS-0306169

- 1482242-69-2

- EN300-1852507

- AKOS015017281

- 1-(cyclohex-3-en-1-yl)piperazine

-

- インチ: 1S/C10H18N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-2,10-11H,3-9H2

- InChIKey: RPHDDBADOZEEAB-UHFFFAOYSA-N

- SMILES: N1(C2CCC=CC2)CCNCC1

計算された属性

- 精确分子量: 166.146998583g/mol

- 同位素质量: 166.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 159

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.2

- トポロジー分子極性表面積: 15.3Ų

じっけんとくせい

- 密度みつど: 0.995±0.06 g/cm3(Predicted)

- Boiling Point: 262.4±28.0 °C(Predicted)

- 酸度系数(pKa): 9.26±0.10(Predicted)

1-(cyclohex-3-en-1-yl)piperazine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1852507-0.1g |

1-(cyclohex-3-en-1-yl)piperazine |

1482242-69-2 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1852507-1.0g |

1-(cyclohex-3-en-1-yl)piperazine |

1482242-69-2 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1852507-5.0g |

1-(cyclohex-3-en-1-yl)piperazine |

1482242-69-2 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-1852507-2.5g |

1-(cyclohex-3-en-1-yl)piperazine |

1482242-69-2 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1852507-0.05g |

1-(cyclohex-3-en-1-yl)piperazine |

1482242-69-2 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1852507-1g |

1-(cyclohex-3-en-1-yl)piperazine |

1482242-69-2 | 1g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1852507-5g |

1-(cyclohex-3-en-1-yl)piperazine |

1482242-69-2 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1852507-0.5g |

1-(cyclohex-3-en-1-yl)piperazine |

1482242-69-2 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1852507-10.0g |

1-(cyclohex-3-en-1-yl)piperazine |

1482242-69-2 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1852507-0.25g |

1-(cyclohex-3-en-1-yl)piperazine |

1482242-69-2 | 0.25g |

$642.0 | 2023-09-18 |

1-(cyclohex-3-en-1-yl)piperazine 関連文献

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

1-(cyclohex-3-en-1-yl)piperazineに関する追加情報

1-(Cyclohex-3-en-1-yl)Piperazine: A Comprehensive Overview

The compound 1-(cyclohex-3-en-1-yl)piperazine, with CAS No. 1482242-69-2, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which is widely used in drug design due to its unique properties and ability to form hydrogen bonds. The cyclohexene ring attached to the piperazine structure introduces additional complexity and functionality, making this compound a valuable subject for research.

Key Features and Structure

The structure of 1-(cyclohex-3-en-1-yl)piperazine consists of a piperazine ring fused with a cyclohexene ring at the 3-position. This arrangement creates a bicyclic system with potential for stereochemistry and conformational flexibility. The presence of the double bond in the cyclohexene ring introduces geometric isomerism, which can significantly influence the compound's properties and interactions with biological systems.

Synthesis and Characterization

The synthesis of 1-(cyclohex-3-en-1-yl)piperazine involves a combination of nucleophilic aromatic substitution and cycloaddition reactions. Recent studies have explored the use of microwave-assisted synthesis to optimize reaction conditions, leading to higher yields and improved purity. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and stereochemistry of this compound.

Biological Activity and Applications

Research into the biological activity of 1-(cyclohex-3-en-1-yl)piperazine has revealed promising results in various therapeutic areas. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate ion channels has also been investigated, suggesting its role in treating cardiovascular disorders.

Recent Research Findings

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 1-(cyclohex-3-en-1-yl)piperazine. These studies have provided insights into its binding affinity with various protein targets, highlighting its potential as a lead compound for drug development. Additionally, pharmacokinetic studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a strong candidate for further preclinical testing.

Conclusion

In conclusion, 1-(cyclohex-3-en-1-yL)piperazine (CAS No. 1482242-69-) is a versatile compound with significant potential in drug discovery and development. Its unique structure, combined with recent research findings, positions it as a valuable tool in addressing unmet medical needs across various therapeutic areas.

1482242-69-2 (1-(cyclohex-3-en-1-yl)piperazine) Related Products

- 1806797-62-5(Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate)

- 1805124-98-4(Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate)

- 200934-19-6((2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one)

- 306758-76-9(N'-(1E)-(5-bromo-2-hydroxyphenyl)methylidene-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)

- 2228178-26-3(3-{1-(aminomethyl)cyclopropylmethyl}-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)

- 1510048-87-9(2-(3-methylbutan-2-yl)oxypyrimidin-5-amine)

- 1805688-15-6(3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid)

- 1361527-65-2(6-(Perchlorophenyl)picolinonitrile)

- 2229481-52-9(4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene)